2,2',5-Trichlorobenzophenone
Description
Structure
3D Structure
Properties
CAS No. |
25187-06-8 |
|---|---|
Molecular Formula |
C13H7Cl3O |
Molecular Weight |
285.5 g/mol |
IUPAC Name |
(2-chlorophenyl)-(2,5-dichlorophenyl)methanone |
InChI |
InChI=1S/C13H7Cl3O/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7H |
InChI Key |
MKLXVYRSKJSNGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 ,5 Trichlorobenzophenone and Analogues
Established Synthetic Pathways to 2,2',5-Trichlorobenzophenone and Related Isomers
The generation of this compound and its isomers relies on foundational reactions in aromatic chemistry. The primary challenge lies in controlling the regioselectivity of the chlorination and acylation steps to produce a specific, highly-substituted final product.
Acylation Reactions in Chlorobenzophenone Synthesis
The most common method for synthesizing chlorobenzophenones is the Friedel-Crafts acylation. This reaction typically involves the benzoylation of chlorobenzene using benzoyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). nih.govresearchgate.net The reaction must be conducted under anhydrous conditions, as the presence of moisture can deactivate the catalyst. nih.gov
The electrophilic substitution of the benzoyl group onto the chlorobenzene ring results in a mixture of isomers. The chlorine atom is an ortho-, para-directing deactivator, leading predominantly to the formation of ortho- and para-chlorobenzophenones, with a much smaller amount of the meta isomer. The typical distribution of these products is heavily skewed towards the para isomer due to reduced steric hindrance. researchgate.net
| Isomer | Typical Yield Range |
|---|---|
| p-Chlorobenzophenone | 84-97% |
| o-Chlorobenzophenone | 3-12% |
| m-Chlorobenzophenone | 0.1-4% |
The reaction conditions, including the choice of solvent, catalyst, temperature, and duration, can influence the relative ratios of these isomers. researchgate.net Purification of the crude product, often through recrystallization from solvents like ethanol (B145695) or methanol, is necessary to isolate the desired isomer. nih.gov
Multi-step Synthetic Approaches for Specific Isomers of Trichlorobenzophenone
Synthesizing a specific, highly substituted isomer such as this compound requires a multi-step approach where the order of reactions is critical to ensure the correct placement of the chloro substituents. researchgate.net The directing effects of the substituents already present on the aromatic rings guide the position of subsequent additions. researchgate.net
A plausible, though not explicitly detailed in the provided literature, synthetic route for this compound would involve a carefully planned sequence of chlorination and acylation steps. For instance, one could start with a dichlorinated benzene (B151609) derivative and perform a Friedel-Crafts acylation with a chlorinated benzoyl chloride.
Hypothetical Synthesis Pathway:
Preparation of 2,5-dichlorobenzoyl chloride: This intermediate could be synthesized from 2,5-dichlorobenzoic acid.
Friedel-Crafts Acylation: Reaction of 2,5-dichlorobenzoyl chloride with chlorobenzene in the presence of a Lewis acid catalyst like AlCl₃. The incoming acyl group would be directed to the ortho- and para-positions of chlorobenzene. The ortho-acylation would yield the desired this compound, while the para-acylation would result in the 2,5,4'-trichlorobenzophenone isomer. Separation of these isomers would be a necessary final step.
This strategic, step-wise approach is essential for preparing specific isomers that cannot be readily isolated from the complex mixtures produced by direct, one-pot reactions. researchgate.net
Synthesis of Key Intermediates and Modified Chlorobenzophenones
The synthesis of modified chlorobenzophenones, such as those containing nitro or amino groups, expands the chemical diversity of this compound class. These derivatives often serve as important intermediates for more complex molecules.
Preparation and Role of 3,3',4-Trichlorobenzophenone in Derivatization
Detailed synthetic procedures and specific derivatization roles for 3,3',4-trichlorobenzophenone are not extensively covered in the available research literature. While its identity is confirmed by a unique CAS number, specific methodologies for its preparation and subsequent chemical transformations are not readily documented.
Synthesis of Aminated and Nitrated Chlorobenzophenone Analogues
Methods for producing aminated and nitrated chlorobenzophenones are well-established, often serving as precursors for pharmaceuticals and other fine chemicals. mdpi.comprepchem.com
Aminated Analogues: 2-Amino-5-chlorobenzophenone (B30270) is a key intermediate for benzodiazepine drugs. One common synthesis involves the Friedel-Crafts acylation of p-chloroaniline with benzoyl chloride, though this method can have a modest yield (around 39%) and requires stringent anhydrous conditions. Another approach involves the cyclization of p-chloronitrobenzene with phenylacetonitrile, followed by reduction of the resulting 5-chloro-3-phenyl-2,1-benzisoxazole intermediate. This multi-step process can achieve higher yields and may be more environmentally friendly.
Nitrated Analogues: The synthesis of nitrated chlorobenzophenones can be achieved through a Friedel-Crafts reaction involving a nitrated reactant. For example, 3-nitro-4-chlorobenzophenone is synthesized by first converting 3-nitro-4-chlorobenzoic acid into its more reactive acyl chloride form, 3-nitro-4-chlorobenzoyl chloride, using an acylating reagent like triphosgene. prepchem.com This intermediate then undergoes a Friedel-Crafts reaction with benzene, catalyzed by a Lewis acid, to yield the final product. prepchem.com This method is advantageous as it avoids the harsh conditions and potential for polysubstitution associated with direct nitration of a benzophenone (B1666685) core. prepchem.com
Methodological Considerations in Chlorobenzophenone Derivative Synthesis
Several critical factors must be considered during the synthesis of chlorobenzophenone derivatives to ensure safety, efficiency, and product purity.
Anhydrous Conditions: Friedel-Crafts acylations are highly sensitive to moisture, which can hydrolyze the acyl chloride reactant and deactivate the Lewis acid catalyst. nih.gov Therefore, ensuring all glassware is dry and using anhydrous solvents is imperative. nih.gov
Temperature Control: The acylation reaction is exothermic. Maintaining a low temperature (e.g., 0-5°C) during the initial addition of reactants is crucial to control the reaction rate and prevent unwanted side reactions. nih.gov
Catalyst and Solvent Choice: Aluminum chloride is a common and effective catalyst, but others may be used to achieve different selectivities or milder reaction conditions. nih.govresearchgate.net The solvent can also influence the outcome; for instance, using nitrobenzene as a solvent has been studied in the benzoylation of chlorobenzene. researchgate.net
Reaction Work-up: After the reaction is complete, a careful work-up procedure is required. This typically involves quenching the reaction with cold water or dilute acid to decompose the catalyst-product complex, followed by extraction, washing to remove impurities, and drying of the organic layer. nih.gov
Purification: Due to the frequent formation of isomeric mixtures, purification is a critical final step. Techniques such as recrystallization or chromatography are often necessary to isolate the desired chlorobenzophenone derivative in high purity. nih.govresearchgate.net
Catalytic and Reaction Optimization in Chlorinated Ketone Synthesis
The synthesis of chlorinated ketones, including this compound and its analogues, predominantly relies on the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution method involves the reaction of an acylating agent, typically an acyl chloride or anhydride (B1165640), with an aromatic substrate in the presence of a catalyst. The efficiency and selectivity of this reaction are highly dependent on the choice of catalyst and the optimization of various reaction parameters.
Historically, traditional Lewis acids such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) have been the catalysts of choice for Friedel-Crafts acylation. These catalysts are effective in activating the acylating agent and facilitating the electrophilic attack on the aromatic ring. However, they are often required in stoichiometric amounts, leading to significant waste generation and complex work-up procedures. Modern synthetic strategies have focused on the development of more sustainable and efficient catalytic systems, including solid acid catalysts and ionic liquids, to overcome the limitations of classical methods.
Optimization of reaction conditions, including temperature, reaction time, solvent, and catalyst loading, is crucial for maximizing the yield and purity of the desired chlorinated ketone product. The reactivity of the aromatic substrate is significantly influenced by the presence of deactivating chloro-substituents, necessitating carefully controlled conditions to achieve efficient conversion.
Detailed Research Findings
Research into the synthesis of chlorinated benzophenones has explored various catalytic systems and reaction conditions to improve yields and selectivities. While specific data for the synthesis of this compound is not extensively detailed in publicly available literature, studies on analogous chlorinated ketones provide valuable insights into the optimization of these reactions.
The Friedel-Crafts benzoylation of dichlorobenzenes, for instance, has been studied in nitrobenzene solution. The reaction of o-dichlorobenzene with benzoyl chloride yields primarily 3,4-dichlorobenzophenone, with smaller amounts of other isomers. Similarly, m-dichlorobenzene gives mainly 2,4-dichlorobenzophenone, and p-dichlorobenzene yields 2,5-dichlorobenzophenone along with rearrangement products rsc.org. This highlights the influence of the substitution pattern on the regioselectivity of the acylation.
More recent approaches have focused on greener alternatives to traditional Lewis acids. Iron(III) chloride hexahydrate in tunable aryl alkyl ionic liquids has been shown to be a robust catalytic system for the Friedel-Crafts acylation of various benzene derivatives beilstein-journals.org. These reactions can be carried out under moderate temperatures (40-60 °C) and are scalable beilstein-journals.org. The catalytic performance is dependent on the choice of the ionic liquid beilstein-journals.org.
Solid acid catalysts, such as zeolites and clays, represent another environmentally benign alternative. These catalysts are reusable, non-corrosive, and can lead to higher selectivities. For example, iron oxide supported on HY zeolite has demonstrated excellent catalytic performance in the acylation of m-xylene with benzoyl chloride, with Lewis acidic sites playing a crucial role in the catalytic activity.
The following data tables summarize findings from studies on the synthesis of chlorinated ketones and analogous compounds, illustrating the impact of different catalysts and reaction conditions on the reaction outcome.
Data on Catalytic and Reaction Optimization in Chlorinated Ketone Synthesis
| Catalyst | Substrate | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | Chlorobenzene | Benzoyl Chloride | Nitrobenzene | 25 | 192 | 84-97 (p-isomer) | researchgate.net |
| FeCl₃·6H₂O | Anisole | Acetic Anhydride | TAAIL 6 | 60 | 24 | 97 | beilstein-journals.orgresearchgate.net |
| BmimCl–FeCl₃ | Benzene | Benzoyl Chloride | Ionic Liquid | Room Temp | 0.5 | 97 | researchgate.net |
| Zeolite Y | Benzofuran derivative | Acyl Chloride | 1,2-dichlorobenzene | 180 | - | - | |
| AlCl₃ / ZnCl₂ | Benzene | 2-chlorobenzoyl chloride | Dichloromethane | -20 to -15 | 2-2.5 | 96 | google.com |
Optimization of Catalyst Loading and Temperature in Friedel-Crafts Acylation
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
| 1 | 10 | 60 | 97 |
| 2 | 5 | 60 | 87 |
| 3 | 2 | 60 | 65 |
| 4 | 10 | 40 | 82 |
| 5 | 5 | 40 | 68 |
| 6 | 2 | 40 | 51 |
Reaction conditions: 1 mmol anisole, 2 equiv Ac₂O, t = 2 h, 0.5 g TAAIL 6. beilstein-journals.orgresearchgate.net
These tables demonstrate that a careful selection of the catalyst and optimization of reaction parameters are key to achieving high yields in the synthesis of chlorinated ketones. While traditional Lewis acids can be effective, modern catalytic systems such as ionic liquids and solid acids offer significant advantages in terms of efficiency, reusability, and environmental impact. The data from analogous reactions provide a strong foundation for the development of optimized synthetic routes for this compound.
Chemical Reactivity and Mechanistic Studies of 2,2 ,5 Trichlorobenzophenone
Photochemical Transformations and Reaction Mechanisms
The photochemistry of benzophenones is a well-studied area, and the presence of chlorine atoms on the aromatic rings of 2,2',5-trichlorobenzophenone introduces specific reaction pathways. Upon absorption of ultraviolet radiation, the benzophenone (B1666685) moiety is excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. The subsequent reactions are largely governed by the chemistry of this triplet species.
Photo-induced Rearrangement Pathways of Chlorobenzophenones
While specific studies on the photo-induced rearrangement of this compound are not extensively documented, the general principles of photochemical rearrangements in aromatic ketones can be considered. baranlab.org For chlorobenzophenones, one potential pathway involves the homolytic cleavage of a carbon-chlorine bond, leading to the formation of a phenyl radical and a chlorine radical. The resulting aryl radical can then undergo various reactions, including hydrogen abstraction from the solvent or other molecules, or recombination with other radicals. The stability of the triplet state is a key factor in these processes. baranlab.org
Photolytic Dechlorination and Product Formation
A significant photochemical reaction for chlorinated aromatic compounds is photolytic dechlorination. iaea.org For this compound, this process would involve the cleavage of one or more C-Cl bonds upon UV irradiation. The photolysis of chlorine-based disinfectants is known to produce hydroxyl radicals, which are highly reactive species. nih.gov In the case of chlorobenzophenones, the triplet state can abstract a hydrogen atom from a suitable donor, such as a solvent molecule, to form a ketyl radical. This radical can then undergo further reactions, including dechlorination. The photoreduction of benzophenone to benzopinacol (B1666686) in the presence of a hydrogen-donating solvent like ethanol (B145695) is a classic example of this type of reactivity. hilarispublisher.comyoutube.com The primary process is the excitation of the benzophenone, followed by hydrogen abstraction by the triplet benzophenone from the solvent. hilarispublisher.com
Influence of Environmental and Solvent Conditions on Photochemistry
The photochemical behavior of benzophenones is highly dependent on the surrounding environment, particularly the solvent. nih.gov The choice of solvent can influence the energies and lifetimes of the excited states, as well as the course of subsequent reactions. nih.gov For instance, in protic solvents, hydrogen bonding to the carbonyl group can affect the rate of intersystem crossing and the reactivity of the triplet state. nih.gov The photoreduction of benzophenone is efficient in solvents that are good hydrogen donors, such as alcohols. hilarispublisher.comresearchgate.net The presence of oxygen can also play a crucial role, potentially leading to the formation of singlet oxygen or other reactive oxygen species, which can then participate in the degradation of the molecule. researchgate.net The pH of the medium can also be a factor, especially if the molecule contains ionizable groups or if the reaction intermediates are acid or base sensitive.
Hydrolytic Stability and Hydrolysis Reaction Pathways
The hydrolytic stability of this compound is expected to be significant under normal environmental conditions. The carbon-chlorine bonds on the aromatic ring are generally resistant to hydrolysis. However, under more forcing conditions, such as high temperatures or extreme pH, hydrolysis may occur. Studies on related chlorinated aromatic compounds, such as fenclorac, have shown that hydrolysis can be catalyzed by intramolecular nucleophilic attack. nih.gov In the case of this compound, the carbonyl group could potentially influence the reactivity of the chlorine atoms, although this effect is likely to be modest. The kinetics of hydrolysis for compounds like chloroprocaine (B85988) have also been investigated, providing insights into the stability of C-Cl bonds in different chemical environments. nih.gov
Electrophilic and Nucleophilic Reactions of Chlorobenzophenone Systems
The electronic properties of this compound make it susceptible to both electrophilic and nucleophilic attack, although the reaction conditions and the position of attack will differ significantly.
The chlorine atoms and the carbonyl group are electron-withdrawing, which deactivates the aromatic rings towards electrophilic aromatic substitution (EAS). libretexts.orgpressbooks.pub Therefore, harsher conditions, such as stronger Lewis acid catalysts and higher temperatures, would be required for reactions like nitration, halogenation, or Friedel-Crafts alkylation compared to unsubstituted benzene (B151609). masterorganicchemistry.comyoutube.comkhanacademy.org The directing effects of the substituents would guide incoming electrophiles primarily to the meta positions relative to the deactivating groups.
Conversely, the electron-deficient nature of the aromatic rings makes them more susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org Aryl halides with electron-withdrawing groups, particularly at the ortho and para positions to the leaving group, are activated towards attack by nucleophiles. libretexts.orgyoutube.com In this compound, the chlorine atoms themselves are the leaving groups. A strong nucleophile can attack the carbon atom bearing a chlorine, leading to a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the chloride ion. libretexts.orgyoutube.com The presence of the other chlorine atoms and the carbonyl group would facilitate this reaction by stabilizing the negative charge of the intermediate. masterorganicchemistry.com
Oxidation-Reduction Chemistry in this compound Systems
The chemistry of this compound involves both oxidation and reduction reactions, with the carbonyl group being the primary site for reduction.
Reduction of the benzophenone moiety can be achieved through various methods. As discussed in the photochemistry section, photoreduction in the presence of a hydrogen donor is a common reaction. hilarispublisher.comyoutube.comacs.org Chemical reduction can also be accomplished using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, which would convert the ketone to a secondary alcohol.
Oxidation of the this compound molecule is less common as the benzophenone core is relatively stable to oxidation. However, under strong oxidizing conditions, degradation of the aromatic rings could occur. The oxidation of a related compound, 4-chlorobenzylhydrol, to 4-chlorobenzophenone (B192759) demonstrates the stability of the chlorobenzophenone structure to certain oxidizing agents. chegg.com Oxidation-reduction reactions are fundamentally about the transfer of electrons, and the specific outcome depends on the oxidizing or reducing agent used and the reaction conditions. libretexts.orgkhanacademy.orgyoutube.com
Environmental Dynamics and Degradation Pathways of 2,2 ,5 Trichlorobenzophenone
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For 2,2',5-trichlorobenzophenone, key abiotic degradation mechanisms include photolysis, hydrolysis, and oxidation.
Photolytic degradation, or photolysis, is the breakdown of compounds by light. In aqueous solutions, the photodegradation of chlorinated aromatic compounds like 2,4,5-trichlorophenoxyacetic acid (a related compound) can occur through photoionization, generating a hydrated electron-radical cation pair, and heterolytic cleavage of a carbon-chlorine bond. nih.gov This process can lead to the substitution of chlorine atoms with hydroxyl groups and hydroxylation of the benzene (B151609) ring. nih.gov The presence of substances like β- and γ-cyclodextrins can influence the quantum yield of this photolysis and the resulting degradation products. nih.gov
Advanced oxidation processes (AOPs) that utilize UV light can also be effective. For instance, the photodegradation of ciprofloxacin, another complex organic molecule, was significantly enhanced in the presence of a TiO2/SnO2 nanocomposite catalyst under UV irradiation. mdpi.com This suggests that photocatalysis could be a viable pathway for the degradation of this compound.
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The susceptibility of a chlorinated compound to hydrolysis depends on its structure. For example, 2,2-dichloropropane (B165471) undergoes hydrolysis to yield acetone. doubtnut.com In the case of diazepam, a more complex molecule containing a chlorinated benzophenone (B1666685) structure, base-catalyzed hydrolysis in an ethanol-sodium hydroxide (B78521) mixture leads to the formation of 2-(methylamino)-5-chlorobenzophenone imine and 2-(methylamino)-5-chlorobenzophenone. nih.gov The relative amounts of these products are dependent on the concentration of the base. nih.gov The kinetics of hydrolysis for chlorinated aromatic compounds can be influenced by environmental factors such as pH and the presence of catalysts.
Oxidative degradation involves the reaction of a compound with oxidizing agents. Advanced oxidation processes (AOPs), such as the Fenton reaction, have been shown to be effective in degrading chlorinated compounds. In the case of 2,2',5-trichlorodiphenyl (PCB18), a structurally similar compound, a sodium pyrophosphate-enhanced Fenton reaction resulted in significant degradation. nih.gov The degradation efficiency was sensitive to pH, with higher degradation observed at a pH of 9.0. nih.gov The primary degradation mechanisms were identified as an oxidative pathway involving hydroxyl radicals (·OH) and a reductive pathway induced by superoxide (B77818) radicals (O2−). nih.gov The degradation of PCB18 in this system yielded biphenyl (B1667301), two dichlorobiphenyls, and two hydroxy trichlorobiphenyl derivatives as major products. nih.gov
Electrochemical methods combining reduction and oxidation have also proven effective for the degradation of chlorophenols. nih.gov In this process, reductive dechlorination is followed by anodic oxidation of the resulting non-chlorinated intermediates. nih.gov The hydrogen atom acts as a powerful reducing agent in this process. nih.gov
Biotic Degradation Mechanisms (Biodegradation)
Biodegradation is the breakdown of organic substances by living organisms, primarily microorganisms. This is a crucial process for the removal of persistent organic pollutants from the environment.
Microorganisms have evolved diverse metabolic pathways to degrade chlorinated aromatic compounds. epa.gov These compounds are often persistent and can bioaccumulate due to their low water solubility and high octanol-water partition coefficients. epa.gov The biodegradability of a specific chlorinated aromatic compound is influenced by factors such as the number and position of chlorine substituents. epa.gov
Generally, the microbial metabolism of compounds like chlorobenzenes can proceed through the formation of chlorophenols and then chlorocatechols. epa.gov These chlorocatechols can then be converted to non-chlorinated ring cleavage products. epa.gov Some compounds are mineralized by consortia of microorganisms, where no single species can carry out the entire process. epa.gov
For instance, the white rot fungus Phanerochaete chrysosporium has been shown to rapidly mineralize 2,4,5-trichlorophenol (B144370). nih.gov The degradation pathway involves cycles of oxidative dechlorination and reduction reactions. nih.govnih.gov Similarly, Burkholderia cepacia AC1100 can metabolize 2,4,5-trichlorophenoxyacetic acid. ethz.ch The initial step is the conversion to 2,4,5-trichlorophenol, which is then further degraded. ethz.ch
The presence of co-substrates can also influence the biodegradation of chlorinated phenols. In a study using aerobic granules in sequencing batch reactors, the degradation of 2,4,6-trichlorophenol (B30397) was more efficient with glucose as a co-substrate compared to acetate. nih.gov
Interactive Table: Microbial Degradation of Chlorinated Aromatic Compounds
| Compound | Degrading Microorganism(s) | Key Transformation Steps | Reference(s) |
|---|---|---|---|
| 2,4,5-Trichlorophenoxyacetic acid | Burkholderia cepacia AC1100 | Conversion to 2,4,5-trichlorophenol, followed by further degradation. | ethz.ch |
| 2,4,5-Trichlorophenol | Phanerochaete chrysosporium | Oxidative dechlorination to 2,5-dichloro-1,4-benzoquinone, followed by reduction and further dechlorination. | nih.govnih.gov |
| 2,4,6-Trichlorophenol | Aerobic granules (mixed microbial community) | Degradation via a chlorocatechol pathway. | nih.gov |
| Polychlorinated Biphenyls (PCBs) | Various bacteria | Aerobic cometabolism and anaerobic dechlorination. | taylorfrancis.com |
Dechlorination, the removal of chlorine atoms from a molecule, is a critical and often initial step in the biodegradation of chlorinated aromatic compounds. nih.gov This process reduces the toxicity of the compound and makes the aromatic ring more susceptible to cleavage.
Bacteria employ two main strategies for the dechlorination of chloroaromatics:
Direct elimination from the aromatic ring: This can occur either hydrolytically, oxygenolytically, or through reductive dechlorination where a chlorine atom is replaced by a hydrogen atom. nih.gov Reductive dechlorination is particularly significant in anaerobic environments. nih.govresearchgate.net
Removal after oxygenative ring cleavage: In this case, the chlorine atoms are removed from the resulting chlorinated aliphatic intermediates. nih.gov
The white rot fungus Phanerochaete chrysosporium utilizes oxidative dechlorination in the degradation of 2,4,5-trichlorophenol, a process catalyzed by its lignin (B12514952) and manganese peroxidases. nih.govnih.gov This pathway results in the removal of all chlorine atoms before the aromatic ring is cleaved. nih.gov In anaerobic environments, dehalorespiring bacteria can mediate the stepwise replacement of chlorine with hydrogen, a process known as dehalorespiration. researchgate.net
Interactive Table: Dechlorination Mechanisms
| Dechlorination Type | Environment | Mechanism | Key Organisms/Processes | Reference(s) |
|---|---|---|---|---|
| Reductive Dechlorination | Anaerobic | Replacement of a chlorine atom with a hydrogen atom. | Dehalorespiring bacteria (e.g., Dehalococcoides), Fermentative, methanogenic, iron and sulfate-reducing microorganisms. | nih.govresearchgate.net |
| Oxidative Dechlorination | Aerobic | Peroxidase-catalyzed removal of chlorine, often producing a quinone. | White rot fungi (e.g., Phanerochaete chrysosporium). | nih.govnih.gov |
| Hydrolytic/Oxygenolytic Dechlorination | Aerobic | Displacement of chlorine with hydroxyl groups. | Various bacteria. | nih.gov |
| Electrochemical Reduction | Abiotic | Hydrogen atom-mediated reduction on a cathode surface. | Electrochemical cells. | nih.gov |
Enzyme-Mediated Degradation of Halogenated Benzophenones
The biodegradation of halogenated aromatic compounds, including chlorinated benzophenones, is primarily driven by microbial enzymatic activities. Microorganisms have evolved diverse enzymatic systems to break down these often recalcitrant molecules. The key enzymes involved in the degradation of chlorinated aromatic compounds belong to broad classes such as oxygenases, reductases, and hydrolases.
Research on the microbial degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) provides a well-studied model for the enzymatic breakdown of chlorinated aromatics. The process typically involves initial cleavage of the ether bond by a dioxygenase, followed by hydroxylation of the resulting chlorinated phenol. nih.gov The subsequent steps involve ring cleavage by another dioxygenase, followed by a series of enzymatic reactions that ultimately lead to intermediates of central metabolic pathways like the tricarboxylic acid cycle. nih.gov
For chlorinated benzophenones, a similar sequence of enzymatic reactions can be postulated. The degradation is likely initiated by mono- or dioxygenases that hydroxylate the aromatic rings. This hydroxylation step is crucial as it increases the water solubility of the compound and makes the aromatic ring more susceptible to subsequent cleavage. Following hydroxylation, ring-cleavage dioxygenases can break open the aromatic structure, leading to the formation of chlorinated aliphatic acids. Further enzymatic reactions, including dehalogenases, can then remove the chlorine atoms, a critical step in the detoxification of the molecule.
Studies on the microbial degradation of other persistent organic pollutants, such as polychlorinated biphenyls (PCBs), have identified a range of bacteria capable of degrading these compounds through similar enzymatic pathways. For instance, Pseudomonas species have been shown to possess a versatile oxidase system capable of ring hydroxylation and subsequent ring cleavage of chlorinated aromatic compounds. dtic.mil The degradation of the pesticide chlorobenzilate (B1668790) has also been shown to proceed via hydrolysis to 4,4'-dichlorobenzilic acid and further transformation to 4,4'-dichlorobenzophenone (B107185) by various microorganisms. acs.org
The construction of microbial consortia, either through top-down or bottom-up approaches, presents a promising strategy for the enhanced degradation of complex and recalcitrant compounds like chlorinated benzophenones. nih.gov By combining the metabolic capabilities of different microbial strains, it is possible to achieve complete mineralization of the target compound.
Occurrence and Transformation of Trichlorobenzophenone in Environmental Samples
Once in the environment, chlorinated benzophenones can undergo various transformation processes. One of the most significant transformation pathways is through reactions with disinfectants like chlorine in water treatment facilities and swimming pools. nih.govacs.orgacs.orgnih.govnih.gov The chlorination of benzophenone-3 has been shown to produce a variety of chlorinated and brominated byproducts, especially in seawater where bromide is naturally present. nih.govacs.orgacs.org These transformation products can sometimes be more toxic than the parent compound. acs.org
The degradation of benzophenone-4 in a UV/chlorine disinfection process has also been studied, revealing a complex reaction mechanism that can involve reversible chlorination and photolytic dechlorination. nih.gov The transformation of benzophenones during chlorination can lead to the formation of various disinfection byproducts (DBPs), including chloroform (B151607) and other halogenated compounds. nih.gov
The following table summarizes the occurrence of some benzophenone derivatives in different water matrices.
| Compound | Water Matrix | Concentration Range |
| Benzophenone-3 (Oxybenzone) | River Water | up to 2031 ng/L nih.gov |
| Benzophenone-3 (Oxybenzone) | Lake Water | up to 0.2 µg/L nih.gov |
| Benzophenone-3 (Oxybenzone) | Seawater | up to 34.3 µg/L nih.gov |
| Benzophenone-3 (Oxybenzone) | Groundwater | up to 0.034 µg/L nih.gov |
| Benzophenone-3 (Oxybenzone) | Swimming Pool Water | up to 4.5 µg/L nih.gov |
| Benzophenone-3 (Oxybenzone) | Tap Water | up to 0.45 µg/L nih.gov |
| Benzophenone-3 (Oxybenzone) | Wastewater Influent | up to 10.4 µg/L nih.gov |
| Benzophenone-4 | River Water (Spain) | up to 849 ng/L nih.gov |
| Benzophenone-4 | Wastewater (Spain) | up to 4858 ng/L nih.gov |
This table presents data on related benzophenone compounds due to the lack of specific data for this compound.
Theoretical Models for Environmental Fate and Degradation of Halogenated Benzophenones
Theoretical models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are valuable tools for predicting the environmental fate and degradation of chemical compounds when experimental data is scarce. These models establish mathematical relationships between the chemical structure of a molecule and its physicochemical properties, reactivity, and biological activity.
For halogenated benzophenones like this compound, QSAR models can be employed to estimate key environmental parameters such as biodegradability, potential for bioaccumulation, and toxicity. The degradation of benzophenone-type UV filters has been shown to be influenced by their substitution patterns, a finding that can be used to refine QSAR models for this class of compounds.
The degradation of another class of halogenated compounds, parabens, under simulated sunlight has been successfully modeled using a QSAR approach. The model revealed that the photodegradation rate was linearly correlated with the carbon-halogen bond energies and the electronic and steric effects of the halogen substituents. A similar approach could be applied to predict the photodegradation of chlorinated benzophenones.
The following table lists some of the key parameters that can be predicted using theoretical models for environmental fate assessment.
| Predicted Parameter | Relevance to Environmental Fate |
| Log Kow (Octanol-Water Partition Coefficient) | Indicates the potential for a chemical to bioaccumulate in organisms. |
| Water Solubility | Affects the transport and distribution of a chemical in the aquatic environment. |
| Vapor Pressure | Determines the likelihood of a chemical to volatilize into the atmosphere. |
| Henry's Law Constant | Describes the partitioning of a chemical between air and water. |
| Biodegradation Rate | Predicts the persistence of a chemical in the environment due to microbial activity. |
| Photodegradation Rate | Estimates the breakdown of a chemical due to sunlight. |
| Toxicity (e.g., to aquatic organisms) | Assesses the potential adverse effects of a chemical on ecosystems. |
This table provides a general overview of parameters predictable by theoretical models for chemical compounds.
Advanced Analytical Techniques for 2,2 ,5 Trichlorobenzophenone Characterization and Detection
Chromatographic Methodologies in Analysis
Chromatographic techniques are fundamental in the separation and analysis of 2,2',5-trichlorobenzophenone from complex mixtures. These methods leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture as it travels through a capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint.
The combination of the retention time from the gas chromatograph and the mass spectrum from the mass spectrometer allows for highly specific identification. For quantification, the intensity of a specific ion fragment is measured and compared to that of a known standard. thermofisher.com Methods such as selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity for trace-level detection. researchgate.net The analysis of related chlorinated compounds, such as trichlorfon, has shown that GC-MS can identify various decomposition products, highlighting its utility in understanding the thermal behavior of these molecules. nih.gov
Key GC-MS Parameters for Chlorinated Compound Analysis:
| Parameter | Typical Setting | Purpose |
| Injector Temperature | 250-280°C | Ensures complete vaporization of the analyte. researchgate.net |
| Column | Capillary column (e.g., 30 m x 250 µm x 0.25 µm) | Separates components of the mixture. researchgate.net |
| Oven Temperature Program | Ramped (e.g., initial temp, ramp rate, final temp) | Optimizes separation of compounds with different boiling points. researchgate.net |
| Ionization Mode | Electron Ionization (EI) | Fragments the molecule to produce a characteristic mass spectrum. |
| Mass Analyzer | Quadrupole, Triple Quadrupole | Separates ions by their mass-to-charge ratio. thermofisher.com |
This table presents typical parameters and may require optimization for specific applications.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection Modes
High-performance liquid chromatography (HPLC) is a versatile technique suitable for the analysis of non-volatile or thermally sensitive compounds. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the compound's interaction with the stationary and mobile phases.
For the detection of this compound, various advanced detection modes can be coupled with HPLC. A common detector is the Ultraviolet-Visible (UV-Vis) or Photodiode Array (PDA) detector. nih.govresearchgate.net These detectors measure the absorbance of UV or visible light by the analyte at specific wavelengths. The choice of solvent is critical as it can affect the absorbance maxima and sensitivity. chromatographyonline.com HPLC can be combined with mass spectrometry (LC-MS/MS) for enhanced specificity and sensitivity, particularly in complex matrices. nih.goveurl-pesticides.eu
Common HPLC Parameters for Aromatic Compound Analysis:
| Parameter | Typical Setting | Purpose |
| Column | C18 reversed-phase (e.g., 25 cm x 4.6 mm, 4.0 µm) | Separates compounds based on hydrophobicity. researchgate.net |
| Mobile Phase | Mixture of water and organic solvent (e.g., acetonitrile, methanol) researchgate.net | Elutes the compounds from the column. |
| Flow Rate | 1.0 - 1.5 mL/min | Controls the speed of the mobile phase. researchgate.net |
| Detection Wavelength (UV) | Determined by the compound's UV absorbance maximum | Measures the concentration of the analyte. researchgate.net |
| Injection Volume | 20 µL | Introduces the sample into the HPLC system. researchgate.net |
This table presents typical parameters and may require optimization for specific applications.
Thin-Layer Chromatography (TLC) in Separation and Detection
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique often used for preliminary analysis, reaction monitoring, and purity assessment. oregonstate.eduyoutube.com In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a flat carrier like a glass or aluminum plate, which serves as the stationary phase. youtube.com The sample is spotted onto the plate, which is then placed in a developing chamber containing a solvent system (the mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components at different rates depending on their polarity and interaction with the stationary phase. wpmucdn.com
The separation is visualized as spots on the plate, and the retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be calculated for identification purposes. scribd.com For compounds like benzophenones, which are UV-active, the spots can be visualized under a UV lamp. wpmucdn.com The choice of the mobile phase is crucial for achieving good separation. oregonstate.edu
Spectroscopic Characterization Techniques
Spectroscopic techniques provide detailed information about the molecular structure and vibrational properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. It is based on the principle that atomic nuclei with a non-zero spin, when placed in a magnetic field, can absorb and re-emit electromagnetic radiation at a specific resonance frequency. wisc.edu The chemical environment of each nucleus influences this frequency, resulting in a chemical shift that provides information about the molecular structure. ucl.ac.uk
For this compound, both ¹H NMR and ¹³C NMR spectroscopy are employed. ¹H NMR provides information about the number and types of hydrogen atoms and their connectivity, while ¹³C NMR reveals the carbon skeleton of the molecule. The chemical shifts in the spectra of related trichlorinated aromatic compounds, such as 1,2,4-trichlorobenzene (B33124) and 2,4,5-trichlorophenol (B144370), can provide reference points for interpreting the spectrum of this compound. chemicalbook.comchemicalbook.com The gauge-independent atomic orbital (GIAO) method can be used for theoretical calculations of NMR chemical shifts to aid in spectral assignment. nih.gov
Typical NMR Data for Related Chlorinated Aromatic Compounds:
| Nucleus | Compound Type | Typical Chemical Shift Range (ppm) | Reference Compound |
| ¹H | Trichlorophenol | ~7.0 - 7.5 | TMS chemicalbook.com |
| ¹³C | Chlorinated Benzophenone (B1666685) | ~125 - 197 | TMS rsc.org |
| ¹H | 1,2,4-Trichlorobenzene | ~7.1 - 7.4 | TMS chemicalbook.com |
This table provides general ranges and the actual shifts for this compound would be specific to its unique structure.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
For this compound, the IR and Raman spectra would exhibit characteristic bands for the carbonyl (C=O) stretching vibration, C-Cl stretching vibrations, and various aromatic C-H and C-C stretching and bending modes. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies and aid in the assignment of the experimental spectra. nih.gov The analysis of the IR spectrum of similar compounds like 2,4,5-trichlorophenol can provide valuable comparative data. nist.gov
UV-Visible and Fluorescence Spectroscopy in Detection and Mechanistic Studies
UV-Visible (UV-Vis) and fluorescence spectroscopy are powerful tools for detecting and studying the electronic properties of molecules like this compound. The absorption of UV or visible light excites electrons to higher energy orbitals, and the specific wavelengths absorbed provide information about the molecule's chromophores—the parts of the molecule that absorb light. msu.edu
In compounds with carbonyl groups, such as benzophenones, two primary electronic transitions are observed: the n→π* and π→π* transitions. masterorganicchemistry.com The n→π* transition, involving the non-bonding electrons of the carbonyl oxygen, typically occurs at longer wavelengths (around 270-300 nm) and is characteristically weak. masterorganicchemistry.com Conversely, the π→π* transition is much stronger and occurs at shorter wavelengths. masterorganicchemistry.com The presence of conjugation, where alternating single and double bonds exist, can shift the maximum absorbance (λmax) to longer wavelengths. masterorganicchemistry.com For instance, while unconjugated alkenes absorb below 200 nm, conjugated systems like β-carotene absorb in the visible spectrum. masterorganicchemistry.com
Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, can also be employed. For a molecule to fluoresce, it must first absorb light. The emitted light is typically at a longer wavelength than the absorbed light. While not all molecules fluoresce, this technique can be highly sensitive for those that do. Studies on related compounds, such as 2,5-diphenyl-1,3,4-oxadiazole (B188118) (PPD), have demonstrated the use of two-photon excitation to induce fluorescence, a technique that can offer advantages in microscopy. nih.gov
Table 1: Typical UV-Vis Absorption Characteristics of Carbonyl Compounds
| Transition Type | Typical Wavelength Range (nm) | Relative Intensity |
| n→π | 270 - 300 | Weak |
| π→π | Shorter wavelengths (<200 for unconjugated) | Strong |
This table provides a generalized overview of electronic transitions in carbonyl compounds based on established principles. masterorganicchemistry.com
Advanced Mass Spectrometric Approaches
Mass spectrometry (MS) is an indispensable technique for the analysis of halogenated compounds, providing information on molecular weight and structure through the fragmentation of ions.
Tandem Mass Spectrometry (MS/MS) for Elucidation of Transformation Products
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by isolating a specific precursor ion and subjecting it to fragmentation. The resulting product ions provide a "fingerprint" that can be used to identify the original molecule and its transformation products. This is particularly useful for distinguishing between isomers and identifying metabolites. nih.govresearchgate.net
The fragmentation pathways of benzophenones and related compounds have been studied to understand their behavior in the mass spectrometer. researchgate.netwvu.edu Common fragmentation patterns can involve the loss of small neutral molecules or radicals. For example, in the analysis of a substituted benzophenone, the loss of a C6H6O group and a subsequent loss of a CO2 molecule from fragment ions were observed. researchgate.net For α-pyrrolidinophenone synthetic cathinones, fragmentation can proceed through the loss of molecules like H2O, CO, and propylene (B89431) from intermediate ions. wvu.edu The study of these characteristic neutral losses and fragment ions is crucial for identifying different classes of compounds. researchgate.net
High-Resolution Mass Spectrometry and Advanced Ionization Techniques in Chlorobenzophenone Analysis
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.govyoutube.com This is a significant advantage over low-resolution mass spectrometry, especially when analyzing complex mixtures where multiple compounds may have the same nominal mass. HRMS instruments, such as Orbitrap-based systems, can achieve mass accuracies of less than 5 ppm, which is essential for confident compound identification. nih.gov
Table 2: Common Fragment Ions and Neutral Losses in the Mass Spectrometry of Benzophenone-Related Compounds
| Precursor Ion/Fragment | Neutral Loss | Resulting m/z (example) | Reference |
| [M-H]⁻ | C6H6O | 165 | researchgate.net |
| Fragment at m/z 165 | CO2 | 121 | researchgate.net |
| Intermediate at m/z 161 | H2O | 143 | wvu.edu |
| Intermediate at m/z 161 | Propylene | 119 | wvu.edu |
| Intermediate at m/z 154 | CO | 126 | wvu.edu |
| Intermediate at m/z 154 | Propylene | 112 | wvu.edu |
This table illustrates examples of fragmentation patterns observed in the mass spectrometric analysis of benzophenone-related structures.
X-ray Crystallography for Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org The technique involves diffracting a beam of X-rays off a single crystal of the material. By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, revealing the positions of atoms and the nature of chemical bonds. wikipedia.org
This method has been fundamental in many scientific fields, providing detailed structural information for a vast range of molecules, from simple minerals to complex biological macromolecules like proteins and DNA. wikipedia.org For a molecule like this compound, a successful X-ray crystallographic analysis would provide unambiguous information about its conformation, bond lengths, and bond angles in the solid state. This structural information is invaluable for understanding its physical and chemical properties. The process typically involves growing a high-quality single crystal of the compound, which can sometimes be a challenging step. mdpi.comresearchgate.net
Computational and Theoretical Investigations of 2,2 ,5 Trichlorobenzophenone
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of 2,2',5-Trichlorobenzophenone. Methods like Density Functional Theory (DFT) are pivotal in modeling the molecule's ground state and predicting its behavior. esqc.orgwikipedia.org DFT calculations have become a standard tool in computational chemistry due to their balance of accuracy and computational cost, enabling the investigation of electronic structures in many-body systems like this compound. wikipedia.org
Modeling Photochemical Processes and Excited State Intermediates
The photochemical behavior of this compound is of significant interest, as related compounds are known to undergo photodegradation. Understanding the excited states of this molecule is crucial for predicting its fate in the environment when exposed to sunlight. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are employed to calculate the energies and properties of electronic excited states. google.com
These calculations can predict the absorption of light and the subsequent electronic transitions. For instance, the transition from the ground state (S₀) to the first excited singlet state (S₁) or triplet state (T₁) can be modeled. The nature of these excited states, including the distribution of electron density and the involvement of specific molecular orbitals, determines the subsequent photochemical reaction pathways. These pathways can include energy transfer, electron transfer, or bond cleavage. The study of excited states is a complex task, but it is essential for comprehending photo-induced chemical events. researchgate.net
Computational models can identify and characterize key intermediates, such as radicals formed upon bond dissociation. For example, the cleavage of a carbon-chlorine bond is a plausible photochemical process for this molecule. Theoretical calculations can determine the energy barriers for such reactions and the stability of the resulting radical intermediates. While direct studies on this compound are limited, research on similar molecules provides a framework for understanding these processes.
Prediction of Spectroscopic Signatures
A significant application of quantum chemical calculations is the prediction of spectroscopic signatures, which can aid in the experimental identification and characterization of this compound. Theoretical calculations can simulate various types of spectra, including ultraviolet-visible (UV-Vis), infrared (IR), and nuclear magnetic resonance (NMR) spectra.
UV-Vis spectra, which are governed by electronic transitions, can be predicted using methods like TD-DFT. nih.gov The calculated absorption maxima (λmax) and oscillator strengths can be compared with experimental data to confirm the molecular structure. While machine learning models are also being developed for UV-Vis spectra prediction, quantum chemical methods provide a detailed understanding of the underlying electronic transitions. nih.govresearchgate.net
Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR spectrum. spectroscopyonline.com By comparing the calculated and experimental IR spectra, the structure and conformation of this compound can be validated. For instance, the characteristic carbonyl (C=O) stretching frequency is a key feature that can be accurately predicted.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. These simulations provide insights into the conformational flexibility of this compound and its interactions with its environment. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can map out the potential energy surface and identify the most stable conformations. nih.gov
The two phenyl rings in this compound can rotate relative to each other around the single bond connecting them to the carbonyl group. This rotation gives rise to different conformers with varying energies. MD simulations can explore these rotational degrees of freedom and determine the preferred dihedral angles, which define the three-dimensional shape of the molecule. This conformational analysis is crucial as the shape of the molecule can significantly influence its physical properties and biological activity.
Furthermore, MD simulations can be used to study the interactions of this compound with other molecules, such as solvent molecules or biological macromolecules. This is particularly relevant for understanding its environmental fate and transport, as well as its potential to interact with biological targets. Recent advancements have even combined MD simulations with machine learning techniques to model complex systems like the spike proteins of viruses. nih.gov
Mechanistic Modeling of Chemical Reactions and Degradation Pathways
Understanding the chemical reactions and degradation pathways of this compound is essential for assessing its environmental persistence and potential for transformation into other compounds. Computational modeling plays a key role in elucidating these mechanisms at a molecular level.
For instance, studies on the degradation of similar chlorinated aromatic compounds, such as 2,4,5-trichlorophenol (B144370) and 2,4,6-trichlorophenol (B30397), have shown that both microbial and photochemical processes can lead to their breakdown. nih.gov These studies often involve the identification of intermediate and final degradation products.
A study on the degradation of 2,2',5-trichlorodiphenyl (PCB 18), a structurally related compound, in a Fenton reaction system identified several degradation products, including biphenyl (B1667301), dichlorobiphenyls, and hydroxy trichlorobiphenyl derivatives. nih.gov This suggests that both oxidative and reductive pathways can contribute to the degradation of such molecules. nih.gov Computational models can be used to investigate the reaction mechanisms leading to these products, including the calculation of reaction energies and activation barriers for proposed elementary steps. This provides a detailed picture of the degradation process that is often difficult to obtain from experiments alone.
Structure-Activity Relationship (SAR) Studies for Chemical Behavior Prediction
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches used to correlate the chemical structure of a compound with its biological activity or chemical behavior. nih.gov These models are valuable for predicting the properties of new or untested compounds based on the known properties of similar molecules.
In the context of this compound, SAR and QSAR models could be developed to predict various endpoints, such as its toxicity, biodegradability, or potential to bioaccumulate. These models typically use a set of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties.
While specific SAR or QSAR studies on this compound are not extensively reported in the public domain, the principles of these methods are well-established. For example, QSAR models have been successfully applied to predict the antileishmanial activity of a series of 2-phenyl-2,3-dihydrobenzofurans. nih.gov By developing similar models for chlorinated benzophenones, it would be possible to screen a large number of related compounds for their potential environmental or biological effects, thereby prioritizing them for further experimental testing.
Research on Derivatives and Other Halogenated Benzophenones
Synthesis of Functionalized 2,2',5-Trichlorobenzophenone Derivatives
The synthesis of functionalized derivatives of this compound is an area of chemical research focused on modifying the core structure to introduce new chemical properties and potential applications. While direct literature on the functionalization of this compound itself is specific, methodologies applied to similar chlorinated benzophenones can be extrapolated. A primary route for creating such derivatives involves the introduction of functional groups, such as amino groups, onto the benzophenone (B1666685) skeleton.
For instance, a common strategy involves the reaction of a chlorinated benzophenone precursor with various aniline (B41778) derivatives. One documented method describes the preparation of 2-amino-5-chlorobenzophenone (B30270) derivatives. This synthesis was achieved by reacting 2-(chloroacetamido)-5-chlorobenzophenone with different anilines. researchgate.net This approach, which involves nucleophilic substitution, highlights a viable pathway for creating amino-functionalized derivatives from a suitable trichlorobenzophenone starting material. Such reactions can be carried out using both conventional heating and microwave irradiation techniques to improve reaction times and yields. researchgate.net
The introduction of an amino group is significant as it provides a reactive site for further chemical modifications, allowing for the construction of a wider array of complex molecules. Various synthetic methodologies have been developed for the synthesis of 2-aminobenzophenones, which are key precursors for many compounds. These methods include:
Friedel–Crafts acylation of substituted anilines. wum.edu.pl
Palladium-catalyzed addition of arylboronic acids to 2-aminobenzonitriles. wum.edu.pl
Reaction of 2-aminobenzaldehydes with aryl Grignard reagents, followed by an oxidation step. wum.edu.pl
These established strategies underscore the chemical tractability of the benzophenone scaffold and suggest that derivatives of this compound could be synthesized by adapting these proven methods, potentially leading to novel compounds with unique characteristics.
Exploration of Other Trichlorobenzophenone Isomers and their Distinct Properties
The precise arrangement of chlorine atoms on the benzophenone rings leads to various isomers, each with potentially distinct physical and chemical properties. While detailed comparative studies on all trichlorobenzophenone isomers are not extensively documented in readily available literature, examining related trichlorinated aromatic compounds can provide insights into how isomerism affects their characteristics.
For example, different isomers of trichlorophenol, such as 2,3,4-trichlorophenol, exhibit specific properties. 2,3,4-Trichlorophenol appears as needle-like crystals or a light peach-colored solid with a strong disinfectant-like odor. nih.gov Its molecular properties, including its molecular weight (197.4 g/mol ) and partition coefficient (XLogP3 of 3.5), are well-defined. nih.gov
Similarly, other chlorinated aromatic compounds demonstrate isomer-specific properties. 2,2',4'-Trichloroacetophenone is an off-white crystalline solid with a melting point between 126 and 131 °F. nih.gov Its reactivity profile shows incompatibility with strong oxidizing agents and bases. nih.gov Another related compound, 2',3,4-Trichlorobiphenyl, is a polychlorinated biphenyl (B1667301) (PCB) congener whose properties are also studied. chemicalbook.com
The environmental fate and toxicity of chlorinated compounds can also be isomer-specific. For polychlorinated biphenyls (PCBs), the pattern of chlorine substitution significantly influences their environmental persistence, bioaccumulation potential, and toxicity. nih.gov Less-chlorinated congeners are generally more water-soluble and more likely to biodegrade, whereas highly-chlorinated PCBs are often more resistant to degradation. nih.gov This principle suggests that different trichlorobenzophenone isomers would likewise exhibit variations in their environmental behavior and toxicological profiles based on the specific positions of the chlorine atoms.
Table 1: Properties of Selected Trichlorinated Aromatic Compounds
| Compound Name | CAS Number | Molecular Formula | Appearance | Key Properties |
| 2,2',4'-Trichloroacetophenone | 5450-84-0 | C8H5Cl3O | Off-white crystalline solid | Melting Point: 126-131 °F; Incompatible with strong oxidizers and bases. nih.gov |
| 2,3,4-Trichlorophenol | 15950-66-0 | C6H3Cl3O | Needles or light peach solid | Strong disinfectant odor; Molecular Weight: 197.4 g/mol . nih.gov |
| 2',3,4-Trichlorobiphenyl | 38444-86-9 | C12H7Cl3 | Not specified | A PCB congener; moderately toxic by intraperitoneal route. chemicalbook.com |
General Synthetic Strategies for Diaryl Ketone Derivatives with Halogen Substitution
The synthesis of halogenated diaryl ketones, including this compound, relies on several established organometallic and electrophilic substitution reactions. These methods provide versatile pathways to construct the core ketone structure and introduce halogen substituents.
Friedel-Crafts Acylation: This is a classic and widely used method for synthesizing aryl ketones. wikipedia.org The reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). wikipedia.orgsigmaaldrich.com For unsymmetrical diaryl ketones, the reaction can be performed sequentially, first reacting an acylating agent like oxalyl chloride with a less activated aromatic compound, followed by reaction with a more activated arene. organic-chemistry.org While effective, traditional Friedel-Crafts acylation requires stoichiometric amounts of the catalyst and may not be suitable for aromatic rings bearing strongly electron-withdrawing groups. wikipedia.orgmdpi.com More modern variations utilize alternative catalysts or conditions to create "greener" and more efficient processes. acs.org
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction has become a powerful tool for forming carbon-carbon bonds. libretexts.org In the context of ketone synthesis, it typically involves the cross-coupling of an arylboronic acid with an aromatic acyl chloride. researchgate.net This method offers several advantages over Friedel-Crafts acylation, including milder reaction conditions, higher functional group tolerance, and the use of non-toxic and readily available organoboron reagents. mdpi.comlibretexts.org The catalytic cycle involves three main steps: oxidative addition of the acyl halide to the palladium(0) complex, transmetalation with the organoboron compound, and reductive elimination to yield the diaryl ketone product. libretexts.org However, potential side reactions like homo-coupling and dehalogenation can occur and may need to be minimized through careful optimization of reaction conditions. youtube.com
Other Synthetic Methods:
Coupling with Organostannanes (Stille Coupling): This method provides an alternative to Friedel-Crafts reactions, involving the palladium-catalyzed cross-coupling of organostannanes with acyl chlorides. It is tolerant of various functional groups. organic-chemistry.org
Activation of Carboxylic Acids: Some methods utilize carboxylic acids directly, promoted by reagents like methanesulfonic anhydride, which avoids the use of metallic or halogenated waste-producing catalysts. acs.org
Oxidative Coupling: γ-halo-substituted ketones can be synthesized through the oxidative addition of halides to cyclobutanols, mediated by reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.gov
Table 2: Comparison of Synthetic Strategies for Halogenated Diaryl Ketones
| Synthetic Method | Key Reagents | Catalyst | Advantages | Disadvantages |
| Friedel-Crafts Acylation | Arene, Acyl Chloride/Anhydride | Lewis Acid (e.g., AlCl₃) | Cost-effective, well-established. wikipedia.orgorganic-chemistry.org | Requires stoichiometric catalyst, limited scope for deactivated arenes. wikipedia.orgmdpi.com |
| Suzuki-Miyaura Coupling | Arylboronic Acid, Acyl Chloride | Palladium Complex, Base | Mild conditions, high functional group tolerance, non-toxic reagents. mdpi.comresearchgate.net | Potential for side reactions (homo-coupling, dehalogenation). youtube.com |
| Stille Coupling | Organostannane, Acyl Chloride | Palladium Complex | High yield, tolerates various functional groups. organic-chemistry.org | Organotin reagents are highly toxic and costly. libretexts.org |
Comparative Studies with Other Chlorinated Aromatic Compounds
This compound belongs to the broad class of chlorinated aromatic hydrocarbons, which includes well-studied groups of environmental pollutants like polychlorinated biphenyls (PCBs) and chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs). Comparing their properties provides context for understanding the potential environmental behavior of trichlorobenzophenones.
Persistence and Environmental Fate: Chlorinated aromatic compounds are known for their chemical stability and resistance to degradation, which leads to their persistence in the environment. taylorandfrancis.comelsevierpure.com PCBs, for example, are highly persistent due to their low reactivity and high chemical stability, which made them useful in industrial applications but environmentally problematic. elsevierpure.comresearchgate.net Their low water solubility and vapor pressure, combined with transport processes, allow them to distribute globally. nih.gov Benzophenones, as a class, also exhibit high stability; the half-life of oxybenzone (B1678072) (a benzophenone derivative) in surface waters is estimated to be around 2.4 years. nih.gov The degree of chlorination is a key factor influencing persistence; highly chlorinated PCBs are generally more resistant to degradation than less chlorinated ones. nih.gov This suggests that this compound, as a moderately chlorinated compound, would exhibit significant environmental persistence.
Bioaccumulation and Lipophilicity: A defining characteristic of many chlorinated organic compounds is their lipophilicity (tendency to dissolve in fats), which leads to bioaccumulation in the tissues of organisms and biomagnification up the food chain. nih.govtaylorandfrancis.com PCBs are known to accumulate in the lipids of aquatic and terrestrial organisms. nih.gov Benzophenones are also lipophilic molecules, and their tendency to accumulate in organisms is well-documented. nih.gov The structural similarity of this compound to these compounds suggests a high potential for bioaccumulation.
Sources and Formation: While some chlorinated aromatics like PCBs were manufactured intentionally, others like Cl-PAHs are unintentional byproducts of combustion processes, such as waste incineration and coal burning, where PAHs react with chlorine. wikipedia.org The presence of chlorinated benzophenones in the environment can be linked to their use as UV stabilizers in various consumer and industrial products, leading to their release into aquatic systems through wastewater. nih.gov
Table 3: Comparative Properties of Chlorinated Aromatic Compound Classes
| Property | This compound (Inferred) | Polychlorinated Biphenyls (PCBs) | Chlorinated Polycyclic Aromatic Hydrocarbons (Cl-PAHs) |
| Primary Source | Industrial use (e.g., UV stabilizers). nih.gov | Intentional industrial production (e.g., coolants, dielectrics). taylorandfrancis.com | Unintentional byproducts of combustion. wikipedia.org |
| Persistence | Expected to be high due to aromatic chlorine substitution and stable ketone structure. | High; resistance to degradation increases with chlorination. nih.govelsevierpure.com | High; persist in soil and particulate matter. wikipedia.org |
| Bioaccumulation | Expected to be high due to lipophilic nature. | High potential for bioaccumulation and biomagnification. nih.gov | Suspected to bioaccumulate. |
| Toxicity Profile | Specific data limited; related benzophenones are endocrine disruptors. nih.gov | Carcinogenic, mutagenic, and teratogenic; toxicity is congener-specific. taylorandfrancis.com | Some congeners show dioxin-like toxicity and are more mutagenic than parent PAHs. wikipedia.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
